3-Bromo-2-(phenylmethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(phenylmethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C13H12BBrO3. It is a derivative of phenylboronic acid, where the phenyl group is substituted with a bromine atom and a phenylmethoxy group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(phenylmethoxy)phenylboronic acid typically involves the bromination of 2-(phenylmethoxy)phenylboronic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-(phenylmethoxy)phenylboronic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in solvents like ethanol or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include substituted phenylboronic acids where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the boronic acid with an aryl or vinyl halide.
Scientific Research Applications
Chemistry: 3-Bromo-2-(phenylmethoxy)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is also used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. It is also used in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(phenylmethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
- 2-(Bromomethyl)phenylboronic acid
- 3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid
- 3-Bromo-2-(2’-fluorobenzyloxy)phenylboronic acid
Comparison: 3-Bromo-2-(phenylmethoxy)phenylboronic acid is unique due to the presence of both a bromine atom and a phenylmethoxy group on the phenyl ring. This combination provides distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For example, the presence of the phenylmethoxy group can influence the electronic properties of the molecule, making it more suitable for specific types of coupling reactions .
Properties
IUPAC Name |
(3-bromo-2-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BBrO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGJDZMESYKSBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.